molecular formula C24H21N5S B15077508 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15077508
M. Wt: 411.5 g/mol
InChI Key: PSKZKZOLGZSOLP-MFKUBSTISA-N
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Preparation Methods

The synthesis of 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol under reflux conditions in ethanol. The reaction is catalyzed by an acid such as hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. It can bind to enzymes and inhibit their activity, which is crucial in its antimicrobial and anticancer properties. The compound may also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and carbazole-based molecules. Compared to these compounds, 4-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:

This compound’s unique structure allows it to participate in a variety of chemical reactions and exhibit a broad spectrum of biological activities, making it a valuable molecule in scientific research and industrial applications.

Properties

Molecular Formula

C24H21N5S

Molecular Weight

411.5 g/mol

IUPAC Name

4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H21N5S/c1-3-28-21-7-5-4-6-19(21)20-14-17(10-13-22(20)28)15-25-29-23(26-27-24(29)30)18-11-8-16(2)9-12-18/h4-15H,3H2,1-2H3,(H,27,30)/b25-15+

InChI Key

PSKZKZOLGZSOLP-MFKUBSTISA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)C)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC=C(C=C4)C)C5=CC=CC=C51

Origin of Product

United States

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